1-Methyl-2-undecylquinolin-4(1H)-one
Overview
Description
1-Methyl-2-undecylquinolin-4(1H)-one is a chemical compound with the molecular formula C21H31NO and a molecular weight of 313.48 g/mol It is known for its unique structure, which includes a quinoline core substituted with a methyl group at the 1-position and an undecyl chain at the 2-position
Preparation Methods
The synthesis of 1-Methyl-2-undecylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-undecylquinoline and methylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts to facilitate the methylation process.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Methyl-2-undecylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline products.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various quinoline derivatives with modified functional groups.
Scientific Research Applications
1-Methyl-2-undecylquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-undecylquinolin-4(1H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an irreversible and selective inhibitor of monoamine oxidase B (MAO-B), binding to the enzyme and preventing it from metabolizing neurotransmitters.
Pathways Involved: By inhibiting MAO-B, the compound increases the levels of neurotransmitters such as dopamine in the brain, which can help alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
1-Methyl-2-undecylquinolin-4(1H)-one can be compared with other similar compounds, such as:
1-Methyl-2-dodecylquinolin-4(1H)-one: This compound has a similar structure but with a dodecyl chain instead of an undecyl chain, which may affect its chemical properties and biological activity.
1-Methyl-2-octylquinolin-4(1H)-one: With an octyl chain, this compound is shorter in length compared to this compound, potentially leading to differences in solubility and reactivity.
The uniqueness of this compound lies in its specific chain length and substitution pattern, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-2-undecylquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h12-13,15-17H,3-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIHBZFNMQLPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415762 | |
Record name | 4(1H)-Quinolinone, 1-methyl-2-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59443-02-6 | |
Record name | 4(1H)-Quinolinone, 1-methyl-2-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the binding affinity of 1-Methyl-2-undecylquinolin-4(1H)-one to bovine serum albumin (BSA)?
A1: The research article focuses on the isolation and purification of various quinolone alkaloids, including this compound, from the fruit of Tetradium ruticarpum. [] While the article mentions evaluating the binding affinities of the isolated alkaloids to BSA, it doesn't provide specific data on the binding affinity of this compound itself.
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